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Compound of Interest

Compound Name: 3,5-Diiodosalicylic acid

Cat. No.: B122350

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-
Diiodosalicylic acid (CAS No. 133-91-5), a compound of interest in pharmaceutical and
chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format.
This document also outlines detailed, representative experimental protocols for acquiring such
data, and includes a workflow diagram for the spectroscopic analysis of chemical compounds.

Chemical Structure and Properties

o |[UPAC Name: 2-hydroxy-3,5-diiodobenzoic acid

e Molecular Formula: C7Ha4l203

e Molecular Weight: 389.91 g/mol

o Appearance: Colorless, odorless needles or a slightly yellow crystalline powder.[1]
e Melting Point: 235-236 °C with decomposition.[1]

» Solubility: Freely soluble in alcohol and ether; practically insoluble in chloroform and
benzene.[1]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b122350?utm_src=pdf-interest
https://www.benchchem.com/product/b122350?utm_src=pdf-body
https://www.benchchem.com/product/b122350?utm_src=pdf-body
https://www.drugfuture.com/chemdata/3-5-Diiodosalicylic-Acid.html
https://www.drugfuture.com/chemdata/3-5-Diiodosalicylic-Acid.html
https://www.drugfuture.com/chemdata/3-5-Diiodosalicylic-Acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data

The following tables summarize the available spectroscopic data for 3,5-Diiodosalicylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data

Chemical Shift
(ppm)

Multiplicity

Integration

Assignment

Data not available

Data not available

Data not available

Aromatic Protons (H-
4, H-6)

Data not available

Data not available

Data not available

Hydroxyl Proton (-OH)

Data not available

Data not available

Data not available

Carboxylic Acid
Proton (-COOH)

13C NMR Data

Chemical Shift (ppm) Assignment
Data not available C1 (C-COOH)
Data not available C2 (C-OH)
Data not available C3(C-I)
Data not available C4 (C-H)
Data not available C5 (C-I)
Data not available C6 (C-H)
Data not available C7 (COOH)
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
O-H stretch (Carboxylic acid
Broad band, ~3000 Strong
and Phenol)
~1700 Strong C=0 stretch (Carboxylic acid)
~1600, ~1470 Medium-Strong C=C stretch (Aromatic ring)
C-O stretch (Carboxylic
~1250 Strong )
acid/Phenol)
~800-600 Strong C-I stretch
Mass Spectrometry (MS)
mlz Relative Intensity (%) Assighment
390 Data not available [M]* (Molecular ion)
372 Data not available [M - H20]*

Data not available

Data not available

Further fragmentation patterns

Experimental Protocols

The following are detailed, representative protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 3,5-Diiodosalicylic acid to elucidate its

chemical structure.

Materials and Equipment:

» 3,5-Diiodosalicylic acid sample

o Deuterated solvent (e.g., DMSO-ds)

e NMR tubes (5 mm)
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 NMR Spectrometer (e.g., 500 MHz)
o Pipettes and vials
Procedure:

o Sample Preparation: Accurately weigh approximately 5-10 mg of 3,5-Diiodosalicylic acid
and dissolve it in approximately 0.7 mL of DMSO-ds in a small vial.

o Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrument Setup:

o

Insert the NMR tube into the spectrometer's probe.

[¢]

Lock onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve homogeneity.

[e]

Tune and match the probe for both *H and 3C frequencies.
e 1H NMR Acquisition:
o Acquire a single-pulse *H NMR spectrum.
o Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64
scans).

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Integrate the signals and reference the spectrum to the residual solvent peak (DMSO at
~2.50 ppm).

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.
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o Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

o Use a sufficient number of scans (typically 1024 or more) due to the low natural
abundance of 3C.

o Process the data similarly to the *H spectrum and reference it to the solvent peak (DMSO-
ds at ~39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3,5-Diiodosalicylic acid using
Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Materials and Equipment:

» 3,5-Diiodosalicylic acid sample (solid)

o FT-IR spectrometer with an ATR accessory
e Spatula

Procedure:

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to
account for atmospheric and instrument absorbances.

o Sample Application: Place a small amount of the solid 3,5-Diiodosalicylic acid powder onto
the ATR crystal.

o Pressure Application: Apply consistent pressure to the sample using the ATR's pressure
clamp to ensure good contact with the crystal.

e Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-
added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm~1.

o Data Processing: The acquired spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.
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o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a
soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3,5-Diiodosalicylic
acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

3,5-Diiodosalicylic acid sample

GC-MS system with an electron ionization (El) source

A suitable solvent for sample dissolution (e.g., methanol or dichloromethane)

GC vial

Procedure:

o Sample Preparation: Prepare a dilute solution of 3,5-Diiodosalicylic acid (e.g., 1 mg/mL) in
a suitable volatile solvent.

o GC Method:

[¢]

Set the GC oven temperature program. A typical program might start at a low temperature
(e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.

[¢]

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

[¢]

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

[e]

Set the carrier gas (usually helium) flow rate.

e MS Method:

o Set the ion source to electron ionization (El) mode, typically at 70 eV.

o Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b122350?utm_src=pdf-body
https://www.benchchem.com/product/b122350?utm_src=pdf-body
https://www.benchchem.com/product/b122350?utm_src=pdf-body
https://www.benchchem.com/product/b122350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« Injection and Acquisition: Inject a small volume (e.g., 1 pL) of the sample solution into the
GC. The data acquisition will be initiated by the instrument software.

» Data Analysis:

o Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to
3,5-Diiodosalicylic acid.

o Extract the mass spectrum for that peak.

o Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural
information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.
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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.drugfuture.com/chemdata/3-5-Diiodosalicylic-Acid.html
https://www.benchchem.com/product/b122350#spectroscopic-data-of-3-5-diiodosalicylic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b122350#spectroscopic-data-of-3-5-diiodosalicylic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b122350#spectroscopic-data-of-3-5-diiodosalicylic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b122350#spectroscopic-data-of-3-5-diiodosalicylic-acid-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b122350?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

